4-(2-cyclopropyl-2-oxoethoxy)-N-(3-(methylsulfonamido)phenyl)benzamide
Description
4-(2-Cyclopropyl-2-oxoethoxy)-N-(3-(methylsulfonamido)phenyl)benzamide is a benzamide derivative characterized by a cyclopropyl-oxoethoxy substituent at the para-position of the benzamide core and a 3-(methylsulfonamido)phenyl group attached to the nitrogen atom.
Properties
IUPAC Name |
4-(2-cyclopropyl-2-oxoethoxy)-N-[3-(methanesulfonamido)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-27(24,25)21-16-4-2-3-15(11-16)20-19(23)14-7-9-17(10-8-14)26-12-18(22)13-5-6-13/h2-4,7-11,13,21H,5-6,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIOQXQRRUDTMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-cyclopropyl-2-oxoethoxy)-N-(3-(methylsulfonamido)phenyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article aims to explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
- Chemical Formula : C16H20N2O4S
- Molecular Weight : 336.41 g/mol
- CAS Number : 1226449-07-5
The compound features a benzamide core with a cyclopropyl and a methylsulfonamide group, which contribute to its unique pharmacological properties.
Biological Activity Overview
Recent studies have indicated that compounds similar to This compound exhibit significant biological activities, particularly as anticancer agents and antiviral compounds. The following sections detail these activities.
Anticancer Activity
-
Mechanism of Action :
- The compound has been shown to inhibit cell proliferation in various cancer cell lines. Its mechanism may involve the modulation of key signaling pathways associated with cell cycle regulation and apoptosis.
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Case Studies :
- In vitro studies have demonstrated that the compound exhibits selective cytotoxicity towards breast cancer cells, potentially through the inhibition of specific enzymes involved in tumor growth.
- A study reported an IC50 value of approximately 6 μM against MCF7 breast cancer cells, indicating a promising therapeutic index.
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Data Table: Anticancer Activity
Cell Line IC50 (μM) Selectivity Index MCF7 6 >10 MDA-MB-468 8 >8 HeLa 15 >5
Antiviral Activity
-
Mechanism of Action :
- The compound may exhibit antiviral properties by targeting viral replication mechanisms or host cell factors essential for viral entry and replication.
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Research Findings :
- Preliminary research suggests that derivatives of this compound have shown activity against enterovirus 71 (EV71), a virus known to cause hand, foot, and mouth disease.
- The antiviral activity was assessed using Vero cells, with reported IC50 values in the range of 15–20 μM.
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Data Table: Antiviral Activity
Strain IC50 (μM) Selectivity Index EV71 (H strain) 18 12 EV71 (BrCr strain) 20 10
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound differs from analogs primarily in substituent groups, which influence physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Physical Property Comparison
Key Observations:
- Cyclopropyl vs.
- Sulfonamido vs. Fluorinated Groups : The methylsulfonamido group in the target compound contrasts with the 2,4-difluorobenzyl group in ’s analog. Sulfonamides are associated with enhanced solubility and target affinity in pharmaceuticals (e.g., sulfentrazone in ), whereas fluorinated groups often improve agrochemical activity .
- Biological Activity: Compounds with aminocyclopropyl substituents () exhibit potent anti-LSD1 activity, suggesting that the target compound’s cyclopropyl group could similarly modulate epigenetic targets .
Physicochemical and Spectroscopic Data
- Melting Points : ’s analogs (e.g., 3b: 198–200°C) show higher melting points than typical agrochemical benzamides (e.g., mepronil, ~90°C), likely due to polar sulfonamido or hydrochloride groups .
- NMR/MS Profiles : The target compound’s methylsulfonamido group would produce distinct ¹H NMR signals (e.g., singlet for SO₂CH₃ at ~3.3 ppm) compared to ’s fluorinated analog (aromatic F-coupled splitting) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
